molecular formula C27H30N2O B8256759 Cumyl-CH-megaclone

Cumyl-CH-megaclone

Cat. No.: B8256759
M. Wt: 398.5 g/mol
InChI Key: CGHCGYCTOLWAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CUMYL-CH-MeGACLONE is a synthetic cannabinoid receptor agonist belonging to the gamma-carboline class. It has been identified as a designer drug and is known for its psychoactive properties. The compound was first identified in Hungary in December 2018 . Its chemical structure is characterized by a pyridoindole core with a cyclohexylmethyl and a 1-methyl-1-phenylethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CUMYL-CH-MeGACLONE involves several steps, starting with the preparation of the gamma-carboline core. This is typically achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the carboline structure. The subsequent steps involve the introduction of the cyclohexylmethyl and 1-methyl-1-phenylethyl groups through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CUMYL-CH-MeGACLONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the carboline core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used under conditions that may include catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

CUMYL-CH-MeGACLONE has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

    Biology: The compound is employed in biological assays to investigate its interaction with cannabinoid receptors and its effects on cellular processes.

    Medicine: Research into its pharmacological properties helps in understanding the potential therapeutic uses and risks associated with synthetic cannabinoids.

    Industry: It is utilized in forensic science for the detection and identification of synthetic cannabinoids in biological samples.

Mechanism of Action

CUMYL-CH-MeGACLONE exerts its effects by acting as an agonist at cannabinoid receptors, primarily CB1 and CB2. Upon binding to these receptors, it activates intracellular signaling pathways that modulate neurotransmitter release and other cellular responses. This interaction leads to the psychoactive effects observed with synthetic cannabinoids.

Comparison with Similar Compounds

CUMYL-CH-MeGACLONE is part of a broader class of synthetic cannabinoids, including compounds like 5F-CUMYL-PEGACLONE and CUMYL-CB-MEGACLONE . Compared to these, this compound is unique due to its specific substituents and the resulting pharmacological profile. While all these compounds share a gamma-carboline core, the variations in their side chains lead to differences in receptor affinity, potency, and metabolic stability.

List of Similar Compounds

  • 5F-CUMYL-PEGACLONE
  • CUMYL-CB-MEGACLONE
  • CUMYL-5F-P7AICA
  • CUMYL-BC-HPMEGACLONE-221
  • CUMYL-CBMINACA
  • CUMYL-THPINACA

Properties

IUPAC Name

5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O/c1-27(2,21-13-7-4-8-14-21)29-18-17-24-25(26(29)30)22-15-9-10-16-23(22)28(24)19-20-11-5-3-6-12-20/h4,7-10,13-18,20H,3,5-6,11-12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHCGYCTOLWAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336498
Record name Cumyl-cyclohexyl-pegaclone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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